4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
NMR Spectroscopy
While specific NMR data for this compound are unavailable, trends from analogous imidazo[4,5-c]pyridines provide a framework:
- 1H NMR :
- 13C NMR :
Table 2: Predicted NMR Shifts for this compound
| Proton/Carbon Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Aromatic (imidazo core) | 7.5–8.5 | 120–130 |
| Tetrahydro CH2/CH | 1.5–3.5 | 20–40 |
| C–Cl (4-chloro substituent) | – | 115–125 (d, JCF) |
| C–F (2-fluoro substituent) | – | 110–120 (d, JCF) |
IR and UV-Vis
- IR : Peaks at ~1600–1500 cm⁻¹ (C=N/C–N stretch), 1200–1100 cm⁻¹ (C–F/C–Cl stretches).
- UV-Vis : Absorption maxima likely in the 250–300 nm range, influenced by conjugation and electron-withdrawing substituents.
Computational Molecular Modeling and DFT Studies
Density Functional Theory (DFT) studies on imidazo[4,5-c]pyridines provide insights into electronic structure and reactivity:
- Molecular Orbitals :
- Charge Distribution :
- Vibrational Analysis :
Table 3: DFT Predictions for Electronic Properties
| Property | Value/Description |
|---|---|
| HOMO energy | ~−8.0 eV (estimated) |
| LUMO energy | ~−1.5 eV (estimated) |
| Dipole moment | ~4.0 Debye (Cl/F influence) |
Tautomerism and Conformational Dynamics Analysis
Tautomerism
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold may exhibit tautomerism between 1H- and 3H-forms. Studies on related compounds show:
Conformational Dynamics
- Ring puckering : The tetrahydro ring adopts chair-like conformations, with substituents in equatorial positions.
- Substituent rotation : Restricted rotation of the 4-chloro-2-fluorophenyl group due to steric hindrance.
Table 4: Tautomer and Conformational Preferences
| Factor | 1H-Tautomer | 3H-Tautomer |
|---|---|---|
| Solvent polarity | Favored in polar solvents | Minor in polar solvents |
| Steric effects | Disfavored by bulky substituents | Favored by bulky substituents |
| Dominant conformation | Chair (tetrahydro ring) | Chair (tetrahydro ring) |
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTHLLOROFBJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Chemical Name: this compound
- CAS Number: 1010902-77-8
- Molecular Formula: C12H11ClFN3
- Molecular Weight: 251.69 g/mol
- Purity: Typically ≥ 97%
Structural Characteristics
The imidazo[4,5-c]pyridine scaffold is characterized by a fused bicyclic structure that contributes to its diverse biological activities. The presence of the chloro and fluoro substituents on the phenyl ring influences the compound's lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance:
- In vitro studies demonstrated that various derivatives exhibit selective antiproliferative activity against multiple cancer cell lines, including glioblastoma (LN-229) and colorectal carcinoma (HCT-116) .
- A specific derivative of imidazo[4,5-c]pyridine showed an IC50 value of 0.7 μM against colon carcinoma cells, indicating strong inhibitory activity .
Antimicrobial Activity
While many imidazo[4,5-c]pyridine derivatives lack significant antibacterial properties, some studies have reported moderate activity against specific strains:
- One derivative demonstrated an MIC of 32 μM against E. coli, suggesting potential for development as an antimicrobial agent .
The biological activity of this compound is thought to involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways , such as those associated with apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution at various positions on the imidazo[4,5-c]pyridine core significantly affects potency.
- The introduction of lipophilic groups tends to enhance activity against cancer cell lines .
Table: Summary of Biological Activities
| Activity Type | Cell Line / Organism | IC50 / MIC Value | Reference |
|---|---|---|---|
| Antiproliferative | HCT-116 (Colorectal) | 0.7 μM | |
| Antibacterial | E. coli | 32 μM | |
| Antiproliferative | LN-229 (Glioblastoma) | Varies |
Case Studies and Research Findings
- Study on Anticancer Activity :
- Exploration of Antimicrobial Properties :
- Mechanistic Insights :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Halogen Substituents
Lipophilicity (LogP) :
- The 4-chloro-2-fluorophenyl derivative exhibits higher lipophilicity (XLogP3 ~2.3) compared to the 4-fluorophenyl analog (XLogP3 ~1.8), attributed to the electron-withdrawing chloro group enhancing hydrophobic interactions .
- Bromine substitution (e.g., 3-bromo-4-fluorophenyl) increases molecular weight but marginally affects LogP due to bromine’s polarizability .
Synthetic Yields :
Pharmacological Implications
- Antiviral activity is noted for imidazo[4,5-c]pyridines with trifluoromethylphenyl groups (e.g., Tegobuvir), though direct data for the target compound is absent .
- Bioavailability: Chloro/fluoro substitution may enhance metabolic stability compared to non-halogenated analogs by resisting oxidative degradation .
Q & A
Basic Research Question
1H-NMR :
- Tetrahydroimidazo-pyridine core : Look for characteristic peaks:
- Protons on the fused six-membered ring (δ 1.8–2.5 ppm, multiplet for CH2 groups).
- Imidazole protons (δ 7.0–8.5 ppm, depending on substitution) .
13C-NMR :
- Carbonyl carbons (e.g., carboxylate protecting groups) appear at δ 165–175 ppm.
- Aromatic carbons adjacent to halogens show distinct shifts (e.g., C-Cl at δ 125–135 ppm, C-F at δ 150–160 ppm) .
Methodological Tip : Use deuterated solvents (e.g., DMSO-d6) and compare spectra with synthesized intermediates to track structural changes .
What strategies can resolve contradictions in biological activity data for analogs of this compound?
Advanced Research Question
Structure-Activity Relationship (SAR) Analysis :
- Compare ED50 values of analogs with varying substituents. For example, fluorinated pyrimidine substituents (e.g., compound 35 in ) improve P2X7 receptor occupancy (ED50 = 0.07 mg/kg) and solubility due to polar groups .
- Assess steric and electronic effects: Bulky groups (e.g., trifluoromethyl) may enhance target binding but reduce solubility .
Mechanistic Studies :
- Use competitive binding assays (e.g., radioligand displacement) to confirm target specificity.
- Evaluate off-target effects via kinase profiling panels .
Data Reconciliation : Cross-validate results using orthogonal assays (e.g., functional calcium flux vs. receptor occupancy) to address discrepancies .
How can the solubility and bioavailability of this compound be optimized for in vivo studies?
Advanced Research Question
Salt Formation : Convert the free base to a hydrochloride salt (e.g., 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride in ) to enhance aqueous solubility .
Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked moieties) that cleave in vivo to release the active compound.
Formulation Strategies : Use co-solvents (e.g., PEG 400) or lipid-based nanoemulsions to improve pharmacokinetic profiles .
Validation : Measure solubility in PBS (pH 7.4) and perform pharmacokinetic studies (e.g., AUC, Cmax) in rodent models .
What computational methods are effective for predicting the binding modes of this compound to therapeutic targets?
Advanced Research Question
Molecular Docking :
- Use software like AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., histamine H3/H4 receptors or P2X7).
- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess stability .
QSAR Modeling :
- Train models on analogs’ biological data (e.g., IC50 values) to predict activity of new derivatives.
- Descriptors like logP, polar surface area, and H-bond donors/acceptors are critical for accuracy .
Experimental Integration : Cross-reference computational predictions with SPR (surface plasmon resonance) binding assays .
How can regioselectivity challenges during functionalization of the imidazo-pyridine core be addressed?
Advanced Research Question
Directing Groups : Install temporary groups (e.g., trityl in ) to steer reactions to specific positions. Deprotect post-functionalization .
Metal-Catalyzed Reactions : Use palladium catalysts for Suzuki couplings or Buchwald-Hartwig aminations to control site selectivity .
Microwave-Assisted Synthesis : Enhance reaction efficiency and regioselectivity under controlled heating (e.g., 140°C for amination in ) .
Analytical Control : Monitor regioselectivity via HPLC-MS and isolate isomers using preparative chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
